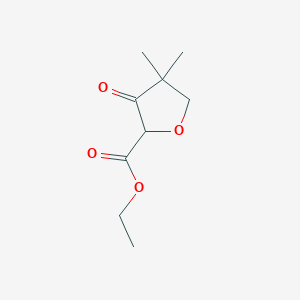
5-Isopropyl-2-methylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Isopropyl-2-methylpyrimidine is an organic compound belonging to the pyrimidine family, which is a class of heterocyclic aromatic organic compounds Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-2-methylpyrimidine can be achieved through several methods. One common approach involves the reaction of 2-methylpyrimidine with isopropyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the 2-methylpyrimidine, allowing it to react with the isopropyl halide to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. One such method could be the catalytic hydrogenation of 2-methyl-5-isopropylpyrimidine precursors using palladium or platinum catalysts. This method allows for the selective introduction of the isopropyl group at the desired position on the pyrimidine ring.
Analyse Des Réactions Chimiques
Types of Reactions
5-Isopropyl-2-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrimidine carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced pyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Pyrimidine carboxylic acids.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Isopropyl-2-methylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Isopropyl-2-methylpyrimidine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit or activate certain enzymes, thereby affecting metabolic processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylpyrimidine: Lacks the isopropyl group, making it less hydrophobic.
5-Isopropylpyrimidine: Similar structure but without the methyl group at position 2.
4-Chloro-5-isopropyl-2-methylpyrimidine: Contains a chlorine atom, which can significantly alter its reactivity and biological activity.
Uniqueness
5-Isopropyl-2-methylpyrimidine is unique due to the presence of both isopropyl and methyl groups, which can influence its chemical reactivity and biological properties. The combination of these groups can enhance its lipophilicity, potentially improving its ability to interact with hydrophobic biological targets.
Propriétés
Formule moléculaire |
C8H12N2 |
|---|---|
Poids moléculaire |
136.19 g/mol |
Nom IUPAC |
2-methyl-5-propan-2-ylpyrimidine |
InChI |
InChI=1S/C8H12N2/c1-6(2)8-4-9-7(3)10-5-8/h4-6H,1-3H3 |
Clé InChI |
VMNAOJIRTPMBEI-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(C=N1)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


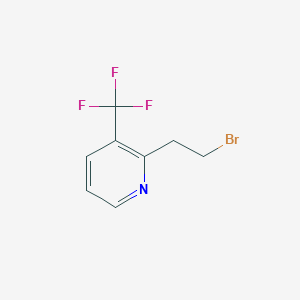
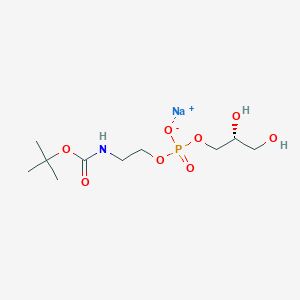
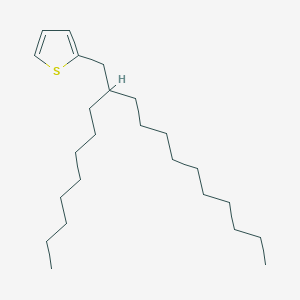
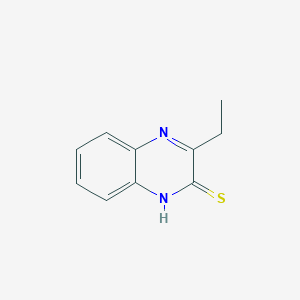

![4-Propyl-[2,2']bipyridinyl](/img/structure/B13118825.png)
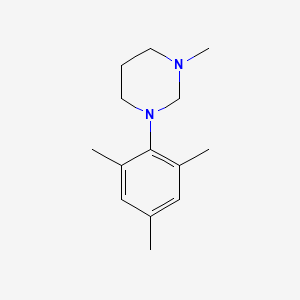
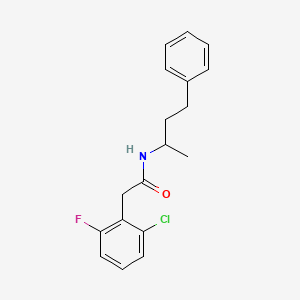
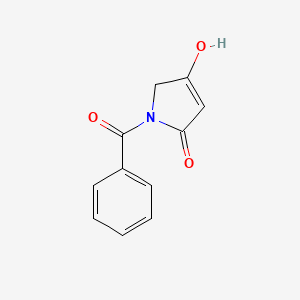

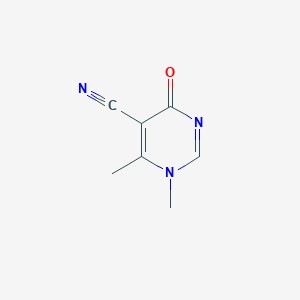
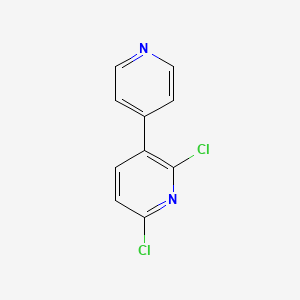
![2,2'-Dimethyl-[1,1'-binaphthalene]-4,4'-diamine](/img/structure/B13118864.png)
